molecular formula C16H16N2O4S B252090 N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B252090
M. Wt: 332.4 g/mol
InChI Key: JXYLDFAHEUTVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 belongs to the family of benzodioxine compounds and is known to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several biological processes.

Mechanism of Action

TDZD-8 inhibits GSK-3β, a key enzyme involved in several biological processes such as glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3β is also known to play a role in the development of various diseases such as cancer and neurodegenerative diseases. By inhibiting GSK-3β, TDZD-8 can modulate these processes and potentially treat these diseases.
Biochemical and Physiological Effects:
TDZD-8 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TDZD-8 has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of TDZD-8 is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other pathways. However, TDZD-8 has a short half-life, which can limit its effectiveness in long-term experiments. Additionally, TDZD-8 has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of TDZD-8 in research. One potential direction is the development of TDZD-8 analogs with improved solubility and pharmacokinetic properties. Another direction is the use of TDZD-8 in combination with other drugs to enhance its effectiveness. Additionally, TDZD-8 could be used in the development of new therapies for various diseases such as cancer and neurodegenerative diseases.
In conclusion, TDZD-8 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 inhibits GSK-3β and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the use of TDZD-8 in research.

Synthesis Methods

TDZD-8 can be synthesized using various methods, but the most commonly used method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thiophene-2-carbonyl chloride, followed by the reaction with ethylenediamine. The resulting compound is then purified using column chromatography to obtain TDZD-8 in its pure form.

Scientific Research Applications

TDZD-8 has been extensively studied for its potential use in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. TDZD-8 has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(thiophene-2-carbonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H16N2O4S/c19-15(11-3-4-12-13(10-11)22-8-7-21-12)17-5-6-18-16(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2,(H,17,19)(H,18,20)

InChI Key

JXYLDFAHEUTVBC-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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